Benzene-1,3-D2
Description
Benzene-1,3-D2 (CAS RN: 14941-51-6) is a deuterated isotopologue of benzene where two hydrogen atoms at the 1 and 3 positions are replaced by deuterium (D). Its molecular formula is C₆H₄D₂, with a purity of ≥97 atom% D, making it a critical reagent for nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling in metabolic studies, and kinetic isotope effect investigations . The strategic placement of deuterium minimizes interference in spectroscopic analyses while retaining the structural integrity of the benzene ring, enabling precise tracking in chemical and biological systems .
Properties
IUPAC Name |
1,3-dideuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-DRSKVUCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC=C1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Dihalobenzene Precursors
The foundational step involves preparing 1,3-dihalobenzene derivatives, such as 1,3-difluorobenzene, via alkaline elimination. As detailed in Patent US20040087816A1, 2,6-difluorobenzaldehyde undergoes base-mediated decarboxylation in aqueous potassium hydroxide (KOH) at 95–120°C. The reaction selectively eliminates the aldehyde group, yielding 1,3-difluorobenzene with >90% efficiency. This high selectivity arises from the steric and electronic effects of the fluorine substituents, which direct the elimination pathway.
Deuterium Substitution via Lithium Aluminium Deuteride
The halogen-to-deuterium exchange is achieved using lithium aluminium deuteride (LiAlD4), a potent reducing agent. In a protocol adapted from ChemicalBook, 1,3-difluorobenzene reacts with LiAlD4 in anhydrous tetrahydrofuran (THF) under deuterium gas (2 MPa) at 70°C for 24 hours. The fluorine atoms at positions 1 and 3 are replaced by deuterium, yielding Benzene-1,3-D2 with 88.9% purity. Critical parameters include:
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Pressure | 2 MPa D2 |
| Reaction Time | 24 hours |
| Catalyst | Palladium on charcoal |
| Yield | 88.9% |
This method’s scalability is limited by the cost of LiAlD4 and the need for high-pressure equipment.
Catalytic Deuteration Using Transition Metal Complexes
Tantalum-Catalyzed Deuterium Incorporation
Dicyclopentadienyltrihydridotantalum(V) (Cp2TaH3) enables catalytic deuteration of benzene under excess D2. The mechanism involves:
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Oxidative Addition : Cp2TaH3 loses H2 to form a Ta(III) intermediate.
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Benzene Activation : The Ta(III) species coordinates benzene, facilitating H/D exchange.
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Reductive Elimination : Deuterium replaces hydrogen at the 1 and 3 positions, driven by thermodynamic equilibrium.
While this method produces perdeuterated benzene (C6D6) under industrial conditions, selective mono- or di-deuteration remains challenging. Modifying the catalyst’s ligand environment or reaction stoichiometry could favor partial deuteration, but no studies explicitly targeting this compound have been reported.
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3-D2 undergoes various chemical reactions similar to benzene, including:
Electrophilic Aromatic Substitution: This includes nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.
Oxidation and Reduction: this compound can be oxidized to form deuterated phenols or quinones.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at 323-333K.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Friedel-Crafts Reactions: Alkyl or acyl chlorides with AlCl3 as a catalyst.
Major Products: The major products formed from these reactions include deuterated nitrobenzenes, halobenzenes, and alkylated or acylated benzene derivatives .
Scientific Research Applications
Benzene-1,3-D2 is widely used in scientific research due to its unique properties:
Organic Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies.
Spectroscopy: Used in nuclear magnetic resonance (NMR) and mass spectrometry (MS) for studying molecular interactions and isotopic labeling.
Drug Development: Helps in the development of deuterated drugs with improved metabolic stability.
Catalysis: Employed in studying catalytic processes and reaction pathways.
Mechanism of Action
The mechanism of action of Benzene-1,3-D2 in chemical reactions involves the participation of its aromatic ring in electrophilic substitution reactions. The deuterium atoms can influence the reaction kinetics and regioselectivity due to the isotope effect. The molecular targets and pathways involved are similar to those of benzene, with the deuterium atoms providing additional insights into reaction mechanisms .
Comparison with Similar Compounds
Functionalized Benzene-1,3-Derivatives
Benzene-1,3-D2 differs significantly from hydroxylated, sulfonated, or bioactive derivatives of benzene-1,3-diol (resorcinol). Key examples include:
- Functional Groups vs. Isotopes: While resorcinol derivatives exhibit biological activity (e.g., antimicrobial and antioxidant properties ), this compound serves analytical purposes due to its isotopic labeling.
- Synthetic Utility : Benzene-1,3-disulfonyl chloride is a reactive intermediate for sulfonamide synthesis, whereas this compound is a stable precursor for deuterated pharmaceuticals .
Deuterated Benzene Isomers
The position and number of deuterium atoms influence physical properties and applications:
*Deuterium substitution slightly elevates boiling points compared to protiated benzene (80.1°C), though exact values are often extrapolated from isotopic trends.
Analytical Chemistry
- NMR Spectroscopy : this compound produces distinct splitting patterns in ¹H NMR, aiding in solvent peak suppression and signal assignment .
- LC-MS/MS Tracing : Derivatives like this compound-2-bromo-5-methyl (CAS: 54299-27-3) enable quantitative analysis of metabolic pathways with minimal background interference .
Biological Activity
Benzene-1,3-D2, a deuterated derivative of benzene, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications in health and disease.
This compound is a stable isotopic variant of benzene where two hydrogen atoms are replaced by deuterium atoms. This substitution alters the compound's physical properties without significantly changing its chemical behavior. The synthesis of this compound typically involves the reaction of benzene with deuterated reagents under controlled conditions.
Biological Activity Overview
The biological activity of this compound can be assessed through various studies that examine its effects on cellular processes, toxicity, and potential therapeutic applications. Key areas of focus include:
- Toxicity Studies : Research indicates that benzene exposure is associated with hematotoxicity and carcinogenic effects. This compound may exhibit similar toxicological profiles due to its structural similarity to benzene.
- Metabolism : The metabolism of benzene primarily occurs in the liver through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause oxidative stress and DNA damage. It is crucial to investigate whether the metabolic pathways differ for this compound compared to non-deuterated benzene.
Benzene and its derivatives can induce biological effects through several mechanisms:
- Oxidative Stress : Benzene metabolism generates reactive oxygen species (ROS), leading to oxidative damage in cells. This process is critical in understanding the compound's potential role in carcinogenesis.
- Genotoxicity : Studies have shown that benzene exposure can lead to DNA strand breaks and chromosomal aberrations. The genotoxic potential of this compound should be evaluated similarly.
Case Studies and Research Findings
Several studies have investigated the biological effects of benzene derivatives:
- Hematotoxicity : A study on occupational exposure to benzene reported increased risks for acute myeloid leukemia (AML) and myelodysplastic syndromes among exposed individuals. The role of this compound in these conditions remains an area for further research .
- Metabolomics : Recent metabolomics studies have identified changes in metabolic profiles among individuals exposed to benzene. These findings suggest that deuterated compounds like this compound could serve as useful tracers in metabolic studies to delineate specific pathways involved in toxicity .
Table 1: Summary of Biological Activities Associated with Benzene Derivatives
Table 2: Synthesis Methods for this compound
Q & A
Q. What are the primary methodologies for synthesizing Benzene-1,3-D₂, and how is isotopic purity ensured?
Q. How is Benzene-1,3-D₂ characterized structurally, and what analytical techniques are critical?
Structural confirmation requires a combination of:
- ²H NMR : Identifies deuterium substitution patterns via splitting and coupling constants.
- GC-MS : Verifies molecular weight and isotopic distribution.
- IR Spectroscopy : Detects C-D stretching vibrations (~2100–2200 cm⁻¹), distinct from C-H (~3000 cm⁻¹).
- Elemental Analysis : Quantifies D/H ratios to ensure isotopic purity .
Q. Why is Benzene-1,3-D₂ preferred over non-deuterated analogs in NMR studies?
Deuterium’s lower gyromagnetic ratio reduces signal splitting, simplifying aromatic proton signals in ¹H NMR. This is critical for studying dynamic processes (e.g., ring flipping) or host-guest interactions in porous materials like metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How do isotopic effects of Benzene-1,3-D₂ influence its performance in coordination polymer synthesis?
In MOFs, deuterated linkers like Benzene-1,3-D₂ alter framework dynamics and stability. For example:
- Thermal Stability : Deuteration reduces vibrational entropy, potentially increasing thermal resilience.
- Host-Guest Interactions : Deuterated linkers minimize background signals in in-situ NMR studies of gas adsorption (e.g., methane in MOF-5 derivatives) .
Case Study : Eddaoudi et al. (2002) demonstrated that deuterated MOF linkers enhance precision in pore-size engineering, enabling systematic studies of gas storage mechanisms .
Q. How can researchers resolve contradictions in isotopic labeling efficiency during Benzene-1,3-D₂ synthesis?
Common discrepancies arise from:
- Catalyst Poisoning : Trace impurities (e.g., sulfur) deactivate metal catalysts. Mitigation involves pre-treating reactants with molecular sieves or scavengers.
- Incomplete Deuteration : Optimize reaction time and D₂ pressure. Validate via ²H NMR integration and adjust catalytic conditions iteratively .
Q. What advanced applications leverage Benzene-1,3-D₂ to probe molecular dynamics in porous materials?
Benzene-1,3-D₂ is used as a deuterated linker in MOFs for:
- Solid-State ²H NMR : Quantifies rotational diffusion of aromatic rings under varying temperatures.
- Quasi-Elastic Neutron Scattering (QENS) : Tracks deuterium motion to map framework flexibility in real time. Example: Yaghi’s isoreticular MOF series (IRMOF-1 to IRMOF-16) utilized deuterated linkers to correlate pore functionality with methane storage capacity .
Methodological Best Practices
- Safety : Store Benzene-1,3-D₂ under inert gas (N₂/Ar) at 0–6°C to prevent isotopic exchange or degradation. Avoid prolonged exposure to moisture .
- Data Reproducibility : Cross-reference spectral data with NIST Chemistry WebBook or peer-reviewed MOF studies to validate isotopic purity and structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
